Glycidoxypropyltrimethoxysilane

説明

Evolution of Silane (B1218182) Coupling Agents in Interfacial Science

The journey of silane coupling agents in interfacial science has been one of continuous innovation. These agents are designed to act as molecular bridges at the interface between two dissimilar materials, typically an inorganic filler or reinforcement and an organic polymer matrix. researchgate.netnih.gov The general structure of a silane coupling agent is represented by the formula Y(CH2)nSiX3, where 'Y' is an organofunctional group, '(CH2)n' is a spacer, and 'SiX3' represents the hydrolyzable groups. chemicalbook.comatamanchemicals.com The 'X' groups, commonly methoxy (B1213986) or ethoxy, hydrolyze in the presence of water to form reactive silanol (B1196071) groups (Si-OH). chemicalbook.comgelest.com These silanols can then condense with hydroxyl groups on the surface of inorganic substrates like glass, silica (B1680970), or metal oxides, forming stable covalent bonds. chemicalbook.comnih.gov The organofunctional 'Y' group is chosen for its compatibility and reactivity with the specific polymer matrix being used. tandfonline.com Over the years, a wide array of organofunctional groups have been developed, including amino, vinyl, and epoxy, to cater to various polymer systems like epoxy, polyester, and polyethylene (B3416737). chemicalbook.comatamanchemicals.com The development of these agents has been crucial in overcoming the poor interfacial adhesion that often limits the mechanical and environmental performance of composite materials. researchgate.net

Distinctive Bifunctional Architecture of 3-Glycidoxypropyltrimethoxysilane

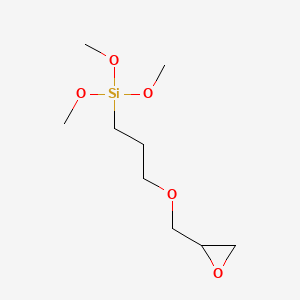

3-Glycidoxypropyltrimethoxysilane (GPTMS) is a prime example of a bifunctional organosilane that has been widely used for over four decades. chemicalbook.comatamanchemicals.com Its chemical structure features two distinct reactive ends, allowing it to chemically bond with both inorganic and organic materials. This dual reactivity makes it an exceptional coupling agent, adhesion promoter, crosslinker, and surface modifier. atamankimya.comatamankimya.com The molecule consists of a central propyl chain that separates the two functional moieties: an epoxy ring and a trimethoxysilane (B1233946) group. atamanchemicals.com

Alkoxysilane Functionality: Inorganic Bonding Potential

At the other end of the GPTMS molecule lies the inorganic-reactive trimethoxysilane group [-Si(OCH3)3]. chemicalbook.comatamanchemicals.com In the presence of water, these methoxy groups undergo hydrolysis to form three reactive silanol groups (-Si(OH)3). chemicalbook.comgelest.com This hydrolysis is a critical first step in the bonding process to an inorganic substrate. gelest.com The newly formed silanols are highly reactive towards hydroxyl groups present on the surfaces of inorganic materials such as glass fibers, silica, and metals. chemicalbook.comatamanchemicals.com Through a condensation reaction, stable, covalent siloxane bonds (Si-O-Si) are formed, firmly anchoring the GPTMS molecule to the inorganic surface. nih.gov This robust chemical link is fundamental to the improved adhesion and durability of the composite material, particularly in wet or humid conditions. chemicalbook.comatamankimya.com

Broad Research Scope of 3-Glycidoxypropyltrimethoxysilane in Advanced Materials

The unique bifunctional nature of GPTMS has led to its extensive application in a wide array of advanced materials. It is a fundamental component in the manufacturing of glass fiber-reinforced composites, where it enhances the mechanical strength and moisture resistance of the final product. chemicalbook.comnjchm.com In the realm of adhesives and sealants, GPTMS is used as an additive or primer to improve the bond between the sealant and various substrates, including glass and metal. atamankimya.comatamankimya.com This is particularly valuable in applications like automotive and construction. atamanchemicals.com

GPTMS also plays a crucial role as a surface modifier for inorganic fillers. atamanchemicals.com By treating fillers like silica, talc (B1216), and aluminum powder, it improves their dispersion within the polymer matrix, reduces viscosity, and allows for higher filler loading. atamankimya.comchemicalbook.com This leads to enhanced mechanical and chemical properties in the resulting composite. atamankimya.com Furthermore, GPTMS is utilized in the electronics industry for encapsulating and packaging materials, where it improves the electrical properties of epoxy-based composites. atamanchemicals.comijfmr.com Its ability to form strong, moisture-resistant bonds is also leveraged in marine coatings to enhance corrosion protection. atamanchemicals.com The versatility of GPTMS extends to its use in the synthesis of hybrid organic-inorganic polymers and for the functionalization of nanoparticles for applications in biotechnology and catalysis. atamanchemicals.comresearchgate.net

Theoretical Frameworks for Understanding Organosilane Reactivity (e.g., DFT applications)

To gain a deeper understanding of the mechanisms governing organosilane reactivity, researchers have turned to theoretical frameworks such as Density Functional Theory (DFT). DFT calculations have been employed to investigate the stability of the Si-C bond in organosilane precursors under different conditions. researchgate.net These studies help predict the behavior of these molecules during processes like polycondensation. researchgate.net

DFT has also been used to study the dissociation of silanes on various surfaces, providing insights into the chemical vapor deposition process for producing high-quality polysilicon. acs.org For instance, calculations have shown that the activation energy for silane dissociation is lower on oxidized silicon surfaces compared to clean silicon surfaces. acs.org Furthermore, theoretical studies have explored the mechanisms of CO2 activation and cleavage by certain organosilane-containing complexes, which is relevant for catalysis. acs.org These computational approaches complement experimental findings and provide a molecular-level understanding of the complex reactions involved in the application of organosilanes like GPTMS.

Interactive Data Table: Properties of 3-glycidoxypropyltrimethoxysilane

| Property | Value |

| Chemical Formula | C9H20O5Si |

| Molecular Weight | 236.34 g/mol |

| Appearance | Colorless, clear liquid |

| CAS Number | 2530-83-8 |

Structure

3D Structure

特性

IUPAC Name |

trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O5Si/c1-10-15(11-2,12-3)6-4-5-13-7-9-8-14-9/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSIOYPQMFLKFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCOCC1CO1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56325-93-0 | |

| Record name | Glycidoxypropyltrimethoxysilane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56325-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5027489 | |

| Record name | Trimethoxy[3-(oxiran-2-ylmethoxy)propyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Liquid, Liquid; [eChemPortal: SIDSUNEP] Clear colorless liquid; [MSDSonline] | |

| Record name | Oxirane, 2-[[3-(trimethoxysilyl)propoxy]methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, 2-[[3-(trimethoxysilyl)propoxy]methyl]-, hydrolyzed | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | gamma-Glycidoxypropyltrimethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9254 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.002 [mmHg] | |

| Record name | gamma-Glycidoxypropyltrimethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9254 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2530-83-8, 25704-87-4, 68611-45-0, 233765-90-7, 56325-93-0 | |

| Record name | Glycidoxypropyltrimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2530-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Glycidoxypropyltrimethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ((2,3-Epoxypropoxy)propyl)trimethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025704874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2530-83-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2-[[3-(trimethoxysilyl)propoxy]methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, 2-[[3-(trimethoxysilyl)propoxy]methyl]-, hydrolyzed | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethoxy[3-(oxiran-2-ylmethoxy)propyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(2,3-epoxypropoxy)propyl]trimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(2,3-epoxypropoxy)propyl]trimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Glycidyloxypropyltrimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycidyl POSS Cage Mixture | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycidylpropyltrimethoxysilane homopol.~ | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-GLYCIDOXYPROPYL)TRIMETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K9X9X899R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of 3 Glycidoxypropyltrimethoxysilane Derived Systems

Hydrolysis and Condensation Kinetics of the Trimethoxysilane (B1233946) Moiety

The transformation of 3-glycidoxypropyltrimethoxysilane (GPTMS) from a monomeric species into a networked structure is fundamentally governed by the hydrolysis of its methoxy (B1213986) groups (–OCH₃) to form silanol (B1196071) groups (–Si-OH), followed by the condensation of these silanols to create siloxane bridges (–Si-O-Si–). The kinetics of these reactions are highly sensitive to a variety of factors.

Influence of pH on Hydrolysis and Condensation Pathways

The pH of the reaction medium is a critical parameter that dictates the rates and mechanisms of both hydrolysis and condensation. researchgate.netuc3m.es Generally, both reactions are slow at a neutral pH. researchgate.net

Under acidic conditions, the hydrolysis of alkoxysilanes like GPTMS is accelerated. researchgate.net The mechanism involves the protonation of the oxygen atom in the alkoxy group, which makes it a better leaving group (methanol). youtube.comyoutube.comyoutube.com This is followed by the nucleophilic attack of a water molecule on the silicon atom. youtube.comyoutube.com This process can occur stepwise, leading to the formation of monosilanols, disilanols, and finally, trisilanols. researchgate.net

Research indicates that in acidic environments, the hydrolysis reaction is favored, leading to the formation of silanol groups. bcrec.id The condensation reaction also occurs, but at a comparatively slower rate than in basic conditions. researchgate.net For some silanes, a pH of 4 has been shown to provide good conditions for hydrolysis. researchgate.netuc3m.es

In basic solutions, the hydrolysis mechanism proceeds via the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. While hydrolysis still occurs at a high pH, the rate can be slower than under acidic conditions. researchgate.net However, basic conditions significantly promote the condensation of silanol groups to form siloxane networks. researchgate.net Studies on GPTMS in highly basic aqueous solutions have shown that the hydrolysis and condensation of the alkoxy groups are rapid, favoring the formation of open hybrid silica (B1680970) cages. researchgate.netrsc.org In these conditions, silica condensation can reach 90% in a short time but may not proceed to completion even after several days. researchgate.netrsc.orgijfmr.com

Impact of Solvent Systems on Reaction Kinetics

The choice of solvent can significantly influence the kinetics of hydrolysis and condensation. For instance, the hydrolysis rate of methyltrimethoxysilane (B3422404) in methanol (B129727) has been measured with a specific rate constant and activation energy. nih.gov The rates of hydrolysis have been observed to change significantly with different solvents. nih.gov In a study conducted in a 2 wt% aqueous dilution with a D₂O/H₂O mixture, the hydrolysis of GPTMS at ambient temperature occurred over a few hours, while condensation took several weeks. researchgate.nettandfonline.com The use of alcoholic solvents is common, and the by-product of hydrolysis is often the corresponding alcohol. scielo.br

Computational Modeling of Hydrolysis and Condensation Kinetics (e.g., DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular structure and reaction mechanisms of silanes like GPTMS. ijfmr.comresearchgate.netresearchgate.net DFT calculations can be used to study the potential energy surfaces of different conformers of the GPTMS molecule. researchgate.net Such studies have predicted the existence of multiple stable conformations. researchgate.net

Computational studies, in conjunction with experimental measurements, have been applied to understand the hydrolysis and condensation kinetics of GPTMS under various pH conditions. researchgate.net These models can help elucidate the reaction pathways and are consistent with experimental results from techniques like conductivity measurements and infrared spectroscopy. researchgate.net DFT has been employed to investigate the dominance of certain reactions, such as esterification with glutamic-like residues over the hydrolysis of the methoxy groups and the epoxy ring of GPTMS. ijfmr.com

Quantitative Analysis of Silanol Group Formation and Evolution

The formation and evolution of silanol groups can be quantitatively monitored using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁹Si, ¹³C, and ¹H NMR, is a powerful method for tracking the kinetics of both hydrolysis and condensation. researchgate.nettandfonline.com By using techniques like Distortionless Enhancement by Polarization Transfer (DEPT), it is possible to obtain complete spectral assignments for each hydrolysis step, allowing for the quantification of species such as RSi(OMe)₃₋ₙ(OH)ₙ where n=1, 2, 3. researchgate.nettandfonline.com

For example, a pseudo-first-order rate constant for the first hydrolysis step of GPTMS has been calculated to be 0.026 min⁻¹. researchgate.nettandfonline.comtandfonline.com The evolution of different species can be tracked over time, showing the initial disappearance of the starting trimethoxy silane (B1218182), the transient formation of partially hydrolyzed intermediates, and the eventual formation of the fully hydrolyzed silanetriol. tandfonline.com

Infrared (IR) spectroscopy is another valuable tool for analyzing the hydrolysis process. scielo.br By monitoring the intensity of the band corresponding to silanol groups (around 3700 cm⁻¹ and 900 cm⁻¹), the kinetics of hydrolysis and condensation can be followed. scielo.br Studies have shown that in a solution of GPTMS in an alcoholic solvent, the concentration of silanols peaks at around 60 minutes, after which condensation to form siloxane bonds becomes the dominant reaction. scielo.br

Hydrolysis and Condensation Species of 3-glycidoxypropyltrimethoxysilane

| Species Name | Chemical Formula | Role in Reaction |

| 3-glycidoxypropyltrimethoxysilane | RSi(OCH₃)₃ | Starting reactant |

| 3-glycidoxypropyldimethoxysilanol | RSi(OCH₃)₂(OH) | First hydrolysis product |

| 3-glycidoxypropylmethoxysilanediol | RSi(OCH₃)(OH)₂ | Second hydrolysis product |

| 3-glycidoxypropylsilanetriol | RSi(OH)₃ | Fully hydrolyzed product |

| Siloxane Dimer | (RSi(OH)₂)₂O | Initial condensation product |

| Oligomeric/Polymeric Siloxanes | [RSiO₁.₅]ₙ | Final network structure |

Note: R = CH₂(O)CHCH₂O(CH₂)₃

Key Kinetic Parameters for GPTMS Hydrolysis

| Parameter | Value | Conditions | Analytical Method |

| Pseudo-first-order rate constant (k) for the first hydrolysis step | 0.026 min⁻¹ | 2 wt% aqueous dilution, pH 5.4, 26°C | NMR Spectroscopy |

| Time to peak silanol concentration | ~60 minutes | 10% GPTMS in acidified methanol | Infrared Spectroscopy |

| Activation energy for epoxy ring opening | 68.4 kJ/mol | 2 wt% aqueous dilution, pH 5.4 | NMR Spectroscopy |

This table presents a summary of key kinetic data found in the literature for the hydrolysis of 3-glycidoxypropyltrimethoxysilane under specific conditions.

Advanced Spectroscopic Techniques for Kinetic Monitoring (e.g., FTIR, NMR, SAXS)

The kinetic analysis of reactions involving 3-glycidoxypropyltrimethoxysilane (GPTMS) is crucial for understanding and controlling the formation of derived materials. Advanced spectroscopic techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Small-Angle X-ray Scattering (SAXS) are powerful tools for real-time monitoring of the complex hydrolysis, condensation, and ring-opening polymerization reactions.

Fourier Transform Infrared (FTIR) Spectroscopy is extensively used to qualitatively and quantitatively monitor the chemical transformations during GPTMS reactions. researchgate.netscielo.br By tracking the changes in specific infrared absorption bands, it is possible to follow the kinetics of both the hydrolysis of the methoxy groups and the opening of the epoxy ring. researchgate.netcore.ac.uk The hydrolysis of the Si-O-CH₃ groups can be monitored by the decrease in the intensity of the corresponding bands, while the formation of silanol (Si-OH) groups and their subsequent condensation to form siloxane (Si-O-Si) linkages can also be observed. scielo.br For instance, the band at approximately 1270 cm⁻¹ is characteristic of the epoxy ring and its disappearance indicates the progress of the ring-opening reaction. scielo.br Similarly, the formation of Si-O-Si bonds can be tracked in the 1190-1010 cm⁻¹ region. scielo.br However, overlapping bands from different functional groups can sometimes complicate the analysis. scielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed insights into the molecular structure and reaction kinetics of GPTMS systems. researchgate.netuni-mainz.de ¹H, ¹³C, and ²⁹Si NMR are particularly valuable for monitoring the hydrolysis and condensation processes. researchgate.net For example, ¹H NMR can distinguish between GPTMS molecules with different numbers of methoxy groups, allowing for the determination of hydrolysis rates. researchgate.net A study monitoring the hydrolysis of GPTMS in an aqueous solution at 26°C calculated a pseudo-first-order rate constant of 0.026 min⁻¹ for the initial hydrolysis step. researchgate.net ²⁹Si NMR is instrumental in identifying and quantifying the various silicate (B1173343) species formed during condensation, from monomers to different condensed structures (T¹, T², T³). csic.es Furthermore, NMR can be used to follow the epoxy ring-opening reaction, providing information on the formation of diols or other products. researchgate.net

Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the structure and growth kinetics of the silica-rich domains that form during the sol-gel process of GPTMS. acs.orgacs.org SAXS provides information on the size, shape, and fractal dimensions of the growing particles or clusters in the nanometer range. acs.orgmdpi.com In-situ SAXS studies have shown that the growth of these domains often follows a power-law relationship with time. acs.orgacs.org For instance, the average radius of gyration (Rg) of the domains can be described by the equation Rg ∝ (t – t₀)ᵅ, where 'α' is a growth exponent. acs.orgacs.org From the temperature dependence of the growth rate, the activation energy for the condensation process can be determined. One study reported an activation energy of 67.7 ± 1.1 kJ/mol for the growth of GPTMS-derived hybrids. acs.orgacs.org This technique is particularly useful for understanding how reaction conditions influence the final morphology of the material. acs.org

Interactive Data Table: Spectroscopic Monitoring of GPTMS Reactions

| Spectroscopic Technique | Information Obtained | Key Findings/Parameters Measured | Relevant Citations |

| FTIR Spectroscopy | Qualitative and quantitative monitoring of hydrolysis and epoxy ring-opening. | Tracking changes in characteristic bands for Si-O-CH₃, Si-OH, Si-O-Si, and epoxy ring. | researchgate.netscielo.brcore.ac.uk |

| NMR Spectroscopy | Detailed structural and kinetic information on hydrolysis, condensation, and ring-opening. | Rate constants for hydrolysis (e.g., 0.026 min⁻¹ for the first step at 26°C), identification of silicate species (T¹, T², T³), and monitoring of diol formation. | researchgate.netuni-mainz.decsic.es |

| SAXS | Structure and growth kinetics of silica-rich domains. | Growth exponent (α) for the radius of gyration, activation energy for condensation (e.g., 67.7 ± 1.1 kJ/mol), and fractal dimensions of growing particles. | acs.orgacs.orgmdpi.com |

Epoxy Ring-Opening Reactions and Polymerization

The epoxy group of 3-glycidoxypropyltrimethoxysilane is a highly reactive functional group that can undergo ring-opening reactions through various pathways, leading to polymerization and the formation of cross-linked networks. atamankimya.com This reactivity is fundamental to its use as a coupling agent and in the formation of hybrid organic-inorganic materials. atamanchemicals.com

The strained three-membered epoxy ring is susceptible to attack by nucleophiles, which is the primary mechanism for its ring-opening. core.ac.uk This reaction can be initiated by a variety of nucleophilic species. atamankimya.com

Amines are effective nucleophiles for the ring-opening of epoxides. Primary and secondary amines can react with the epoxy group of GPTMS to form β-amino alcohols. ijfmr.com This reaction is the basis for curing epoxy resins with amine-based hardeners and for functionalizing surfaces with amine-containing molecules. nih.gov The reaction involves the nucleophilic attack of the amine nitrogen on one of the carbon atoms of the epoxy ring, leading to the opening of the ring and the formation of a covalent bond. spectroscopyonline.com

Hydroxyl groups, present in alcohols and on the surface of inorganic materials, can also act as nucleophiles to open the epoxy ring of GPTMS. atamankimya.comatamanchemicals.com This reaction results in the formation of an ether linkage and a new hydroxyl group. This pathway is particularly important for the adhesion of GPTMS-based coatings to substrates containing hydroxyl groups and for the self-polymerization of GPTMS where the newly formed hydroxyl can react with another epoxy group. atamankimya.com

In the presence of water, the epoxy ring of GPTMS can undergo hydrolysis to form a diol (a molecule with two hydroxyl groups). researchgate.netrsc.org This reaction is often catalyzed by acidic or basic conditions. The formation of diols is a competing reaction to the desired nucleophilic addition in many applications. researchgate.net Under certain conditions, particularly in highly basic aqueous solutions, the ring-opening can be followed by polymerization of the epoxy groups, leading to the formation of polyethylene (B3416737) oxide (PEO) chains. researchgate.netrsc.org This process involves the successive attack of the newly formed hydroxyl groups on other epoxy rings. researchgate.net

Interactive Data Table: Nucleophilic Ring-Opening of GPTMS Epoxy Group

| Nucleophile | Reaction Product | Significance | Relevant Citations |

| Amines | β-amino alcohol | Curing of epoxy resins, surface functionalization. | atamankimya.comijfmr.comnih.govspectroscopyonline.com |

| Hydroxyl Groups | Ether linkage and a new hydroxyl group | Adhesion to substrates, self-polymerization. | atamankimya.comatamanchemicals.com |

| Water | Diol | A competing reaction in aqueous systems. | researchgate.netrsc.org |

| Hydroxyl (in polymerization) | Polyethylene oxide (PEO) chains | Formation of polymer chains in specific conditions. | researchgate.netrsc.org |

The rate of epoxy ring-opening can be significantly enhanced by the use of catalysts. Both acid and base catalysts are effective in promoting this reaction. lpnu.ua

Acid Catalysis: Lewis acids and Brønsted acids can catalyze the ring-opening of epoxides. lpnu.ua The acid coordinates to the oxygen atom of the epoxy ring, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack. This mechanism is utilized in various polymerization processes. For example, a proton-exchanged montmorillonite (B579905) clay, Maghnite-H+, has been used as a green and efficient catalyst for the cationic ring-opening polymerization of GPTMS. lpnu.ua

Base Catalysis: Bases can also catalyze the ring-opening by deprotonating the nucleophile, thereby increasing its nucleophilicity. This is a common mechanism in reactions with weaker nucleophiles. For instance, in highly basic aqueous solutions, the ring-opening of the epoxy is observed, although it can be slower than in acidic conditions. rsc.org

Various catalysts have been investigated for the polymerization of GPTMS, including potassium hydroxide, potassium tert-butoxide, and organometallic complexes like tetraphenylporphyrin (B126558) aluminum chloride. scilit.com The choice of catalyst can influence the reaction rate, the structure of the resulting polymer, and the properties of the final material. lpnu.uascilit.com

Interactive Data Table: Catalysts for GPTMS Epoxy Ring-Opening

| Catalyst Type | Example | Mechanism | Application | Relevant Citations |

| Acid Catalyst | Maghnite-H+ (proton-exchanged montmorillonite) | Protonation of the epoxy oxygen, increasing the electrophilicity of the carbon atoms. | Cationic ring-opening polymerization of GPTMS. | lpnu.ua |

| Base Catalyst | Sodium Hydroxide | Deprotonation of the nucleophile, increasing its reactivity. | Ring-opening in highly basic aqueous solutions. | rsc.org |

| Organometallic Catalyst | Tetraphenylporphyrin aluminum chloride | Coordination to the epoxy ring, facilitating nucleophilic attack. | Controlled polymerization of GPTMS. | scilit.com |

Catalytic Approaches for Epoxy Ring Opening

Lewis Acid Catalysis

Lewis acids are effective catalysts for promoting the ring-opening polymerization of the epoxy group in GPTMS. Boron trifluoride diethyl etherate (BF₃OEt₂) is a commonly employed Lewis acid for this purpose. ijfmr.com The mechanism involves the coordination of the Lewis acid to the oxygen atom of the epoxide ring. This coordination polarizes the C-O bond, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack, which initiates the polymerization process. scispace.com Studies have shown that varying the molar ratio of the Lewis acid catalyst to the silane precursor, for instance, a B/Si ratio of 0.03, can achieve a complete opening of the epoxy rings. researchgate.net This catalytic approach is integral to the synthesis of hybrid organic-inorganic materials where the organic component is polymerized in situ. ijfmr.comresearchgate.net

Green Synthesis Strategies (e.g., Treated Bentonite, Montmorillonite)

In a move towards more environmentally benign processes, green synthesis strategies have been developed using acid-treated clays (B1170129) as catalysts. lpnu.uabcrec.id Maghnite-H+ (Mag-H+), a montmorillonite clay activated with a proton exchange from sulfuric acid, has proven to be an effective, low-cost, and ecological catalyst for the cationic ring-opening polymerization of GPTMS. researchgate.netlpnu.uaresearchgate.netscispace.com This method offers a significant advantage over noxious and corrosive Lewis acids. lpnu.ua The polymerization can be conducted under mild conditions, including in bulk (solvent-free) at room temperature, which aligns with the principles of green chemistry. bcrec.idscispace.com

Research has investigated the influence of various reaction parameters on the polymer yield. The efficiency of the polymerization is dependent on the amount of catalyst, reaction time, and temperature. For instance, in bulk polymerization at 20°C, the polymer yield can increase from 30% after 8 hours to 68% after 7 days, demonstrating a significant time dependency. bcrec.idresearchgate.net

Table 1: Effect of Reaction Time on PGPTMS Yield in Bulk Polymerization Catalyst: Maghnite-H+, Temperature: 20°C

| Reaction Time | Polymer Yield (%) | Source |

|---|---|---|

| 8 hours | 30 | bcrec.id |

| 7 days | 68 | bcrec.idresearchgate.net |

Kinetics of Epoxy Ring Opening under Varied Conditions

The kinetics of the reactions involving GPTMS are complex, as hydrolysis of the methoxy groups, condensation to form siloxane bonds, and epoxy ring opening can occur simultaneously. researchgate.net Studies performed in aqueous conditions at a pH of 5.4 have shown that these processes are dramatically accelerated by increases in temperature. At ambient temperature (26°C), hydrolysis is a relatively fast process, occurring over a few hours, while condensation is much slower, taking several weeks. researchgate.net

The activation energy for the epoxy ring opening, which leads to the formation of a diol structure at the end of the glycidoxypropyl chain, has been estimated to be 68.4 kJ/mol. researchgate.net This value provides a quantitative measure of the thermal sensitivity of the ring-opening reaction. Furthermore, the rate of ring opening is influenced by the composition of the sol. The presence of other metal alkoxides, such as those of aluminum or titanium, can alter the reaction kinetics. researchgate.net For example, the ring-opening rate increases in sols with a 10 mole% concentration of certain metal alkoxides. researchgate.net

Table 2: Kinetic Data for GPTMS Reactions

| Kinetic Parameter | Value | Conditions | Source |

|---|---|---|---|

| Pseudo-first order rate constant for the first hydrolysis step | 0.026 min⁻¹ | 2 wt% aqueous dilution, pH 5.4, 26°C | researchgate.net |

| Activation energy of epoxy ring opening | 68.4 kJ/mol | Aqueous dilution, pH 5.4 | researchgate.net |

Polymerization of the Glycidoxypropyl Chain

The polymerization of the organic glycidoxypropyl chain is a key step in transforming the GPTMS monomer into a polymeric or cross-linked network. The primary mechanism for this is the ring-opening polymerization of the terminal epoxide. lpnu.uanih.gov This process can be initiated through cationic polymerization using catalysts like Lewis acids or acid-treated clays, as previously discussed. researchgate.netlpnu.uabcrec.id The result is a linear polyether chain, forming poly(3-glycidoxypropyltrimethoxysilane) (PGPTMS). bcrec.id

Alternatively, the epoxy ring is susceptible to nucleophilic attack by other functional groups. For example, primary amines can act as initiators, leading to polymerization. nih.gov This reactivity is harnessed in applications such as stone conservation, where GPTMS is polymerized in situ with an amino-functional silane like 3-aminopropyltriethoxysilane (B1664141) (ATS). nih.gov The reaction between the epoxy group of GPTMS and the amine group of ATS forms a cross-linked polymer network. nih.gov

Hybrid Organic-Inorganic Network Formation

GPTMS is a quintessential precursor for creating hybrid organic-inorganic materials due to its dual chemical nature. atamanchemicals.com The methoxysilane (B1618054) groups can form an inorganic siloxane network, while the glycidoxypropyl group can form an organic polymer network. This allows for the development of materials with properties that combine the characteristics of both organic polymers and inorganic glasses.

Co-hydrolysis and Co-condensation with Other Alkoxides (e.g., TEOS, Titanium Alkoxides)

To form a robust inorganic framework, GPTMS is often reacted with other metal alkoxides through a sol-gel process. This involves the co-hydrolysis and co-condensation of GPTMS with precursors like tetraethyl orthosilicate (B98303) (TEOS) or titanium alkoxides. ijfmr.comresearchgate.netresearchgate.net

The process begins with the hydrolysis of the methoxy groups on the silicon atom of GPTMS and the alkoxy groups on the co-precursor (e.g., ethoxy groups on TEOS) to form reactive silanol (Si-OH) and metal-hydroxyl groups. researchgate.netrsc.org These hydroxyl groups then undergo condensation reactions, forming stable siloxane (Si-O-Si) or metallosiloxane (e.g., Si-O-Ti) bonds. researchgate.netpsu.edu This results in a cross-linked, three-dimensional inorganic network where the organic glycidoxypropyl chains are covalently tethered to the silica or titania-based matrix. researchgate.net The hydrolysis and condensation rates of titanium alkoxides are typically much faster and more vigorous than those of silicon alkoxides, which must be controlled to achieve homogeneous materials. rsc.orgpsu.edu

Interpenetrating Polymer Networks and Covalent Crosslinking

The formation of hybrid materials from GPTMS can lead to complex architectures such as interpenetrating polymer networks (IPNs). An IPN is formed when one polymer network is synthesized or swollen in the presence of another, pre-existing network. researchgate.net In the context of GPTMS, the inorganic siloxane network can form first via condensation, followed by the polymerization of the organic glycidoxypropyl chains within this matrix. researchgate.net

Covalent crosslinking is fundamental to the stability and mechanical integrity of these hybrid materials. rsc.org Crosslinking occurs through two primary pathways:

Inorganic Network: The condensation of silanol groups creates strong, covalent Si-O-Si bonds, forming the backbone of the inorganic network. researchgate.net

Organic Network: The epoxy ring of the glycidoxypropyl chain is a versatile functional group that can react to form covalent crosslinks. It can be opened by various nucleophiles, including amines, hydroxyls, or even another opened epoxy ring, leading to the formation of a cross-linked organic polymer network. atamanchemicals.comnih.gov

This dual crosslinking mechanism results in a structure where the organic and inorganic phases are intimately linked, often leading to synergistic improvements in material properties. rsc.org

Controlled Formation of Hybrid Silica Cages

The sol-gel polymerization of 3-glycidoxypropyltrimethoxysilane (GPTMS) is a process characterized by the competing reactions of intermolecular condensation, leading to extended polymer networks, and intramolecular cyclization, which results in the formation of well-defined cage-like silsesquioxane structures. researchgate.net The controlled formation of these polyhedral oligomeric silsesquioxanes (POSS), particularly cubic cages (T8), is of significant interest as they can serve as robust building blocks for advanced hybrid materials. researchgate.net

Extensive research has demonstrated that the polymerization of trifunctional alkoxysilanes like GPTMS does not always proceed randomly. Instead, under specific conditions, there is a pronounced tendency for non-random cyclization, where the formation of polyhedral cycles, such as cubic cages, dominates the initial stages of the reaction. researchgate.net The subsequent growth of the polysilsesquioxane structure then occurs through the aggregation and linking of these pre-formed, incompletely condensed cage frameworks. researchgate.net

The extent to which cage formation occurs is highly dependent on several key reaction parameters. Dilution of the reaction mixture, the molar ratio of water to the silane precursor, and the type of catalyst employed all play a crucial role in directing the polymerization pathway towards either cage formation or the development of branched polymers. researchgate.net For instance, an increase in dilution and the amount of water has been shown to favor the formation of these cage structures. researchgate.net

The identification and characterization of these cage structures are commonly performed using advanced analytical techniques. 29Si Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool, with specific chemical shifts indicating the presence of different silicon environments. The T8 cubic cage structure associated with GPTMS-based systems is typically observed at a chemical shift of approximately -67.2 ppm, distinguishing it from other silicon substructures like the T3 species which appear around -67.8 ppm. researchgate.net Size exclusion chromatography (SEC) is another technique used to follow the polymerization process and to isolate the cage fraction from the reaction mixture for further analysis by methods like electrospray ionization mass spectrometry (ESI-MS). researchgate.net

The controlled synthesis of these hybrid silica cages from GPTMS allows for the precise engineering of materials with tailored properties. By manipulating the synthetic conditions, it is possible to control the degree of condensation and the prevalence of cage-like structures within the final material, influencing its mechanical, thermal, and optical characteristics. researchgate.netresearchgate.net

Table 1: Influence of Reaction Parameters on Hybrid Silica Cage Formation from 3-Glycidoxypropyltrimethoxysilane

| Parameter | Effect on Cage Formation | Research Finding | Citation |

|---|---|---|---|

| Dilution | Increased dilution favors cage formation. | The extent of cage formation increases with dilution. | researchgate.net |

| Water Amount | Higher water content promotes cage formation. | The amount of water significantly influences the extent of cage formation. | researchgate.net |

| Catalyst | The choice of catalyst appreciably affects cage formation. | The catalyst type is a critical factor in determining the reaction pathway. | researchgate.net |

| Functionality | Trifunctional monomers like GPTMS polymerize to form cage-like silsesquioxanes. | Tetrafunctional alkoxysilanes tend to form densely crosslinked silica, while bifunctional ones yield linear polysiloxanes. | researchgate.net |

Molecular Dynamics Simulations of Network Formation

Molecular dynamics (MD) simulations are a powerful computational methodology for investigating the conformational changes and interactions of molecules over time. nih.gov This technique can provide profound insights into complex processes such as the hydrolysis and condensation of silane coupling agents and the subsequent formation of cross-linked networks. nih.govnih.gov While specific, detailed MD simulation studies focused exclusively on the network formation of 3-glycidoxypropyltrimethoxysilane are not extensively documented in the provided literature, the principles and applications of MD are well-established and can be extrapolated to this system.

An MD simulation of GPTMS network formation would begin with the construction of an initial system containing GPTMS monomers, water molecules, and a catalyst, all placed within a simulation box. The interactions between atoms would be described by a force field, a set of parameters and equations that define the potential energy of the system. The simulation would then proceed by solving Newton's equations of motion for each atom, allowing the system to evolve over a set period, typically on the scale of nanoseconds. nih.gov

Such simulations could elucidate several key aspects of the GPTMS network formation process. For instance, they could track the hydrolysis of the methoxysilane groups to form silanols and the subsequent condensation reactions that lead to the formation of siloxane bridges (Si-O-Si). researchgate.nettandfonline.com This would provide a detailed, atomistic view of the reaction kinetics and mechanisms that are studied experimentally using techniques like NMR spectroscopy. researchgate.nettandfonline.com

The ultimate goal of applying MD simulations to the study of GPTMS network formation would be to build a predictive model that connects the synthesis conditions to the material's properties at a molecular level. This understanding is crucial for the rational design of hybrid materials with optimized performance characteristics for a wide range of applications.

Table 2: Potential Parameters and Outputs of a Molecular Dynamics Simulation of GPTMS Network Formation

| Simulation Aspect | Description | Potential Insights |

|---|---|---|

| Input Parameters | The initial configuration of the system, including the number of GPTMS molecules, water molecules, and catalyst type. The simulation parameters would include temperature, pressure, and the force field used. | Allows for the systematic study of how different synthesis conditions affect the network formation process. |

| Force Field | A set of equations and parameters to describe the potential energy of the system, including bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). | Crucial for accurately modeling the interactions between all atoms in the system and ensuring the physical realism of the simulation. |

| Simulation Outputs | Trajectories of all atoms over time, which can be analyzed to calculate various properties. | Provides detailed information on reaction pathways, conformational changes, and the evolution of the network structure. |

| Analysis | Calculation of radial distribution functions, reaction coordinates, diffusion coefficients, and visualization of the molecular structures. | Can reveal the kinetics of hydrolysis and condensation, the formation of cage structures versus linear chains, and the overall morphology of the polymer network. |

Future Research Directions and Emerging Applications

Integration of 3-Glycidoxypropyltrimethoxysilane in Nanomaterials for Enhanced Functionality

The functionalization of nanomaterials with GPTMS is a burgeoning field of research aimed at enhancing their properties and compatibility with various matrices. By covalently bonding to the surface of nanoparticles, GPTMS acts as a crucial interfacial agent.

Detailed research has shown that the concentration of GPTMS during the functionalization of silica (B1680970) nanoparticles (SiO2) is a key factor in optimizing their performance as reinforcing agents in nanocomposites. researchgate.net One study experimentally investigated the influence of varying GPTMS concentrations (30, 50, 80, and 110 wt.%) on the functionalization of nano-silica, finding that a concentration of 80 wt.% achieved optimal performance. researchgate.net This surface modification is critical for improving the dispersion of nanoparticles within a polymer matrix, preventing agglomeration, and enhancing mechanical properties like wear resistance. researchgate.netresearchgate.net

Future research is focused on leveraging this capability to develop next-generation nanocomposites. For example, GPTMS-functionalized silica nanoparticles are being explored to improve the crystallization rate of bio-based polyamides, a challenge that currently limits their broader application. researchgate.net Furthermore, the functionalization of magnetic nanoplatelets with GPTMS is being investigated to ensure their colloidal stability in complex biological media, which is a critical challenge for biomedical applications. researchgate.netresearchgate.net Characterization techniques such as X-ray photoelectron spectroscopy (XPS), atomic force microscopy (AFM), and scanning electron microscopy (SEM) have been used to study GPTMS films on surfaces, revealing nodular structures approximately 50-100 nm in diameter which could influence interactions at the nanoscale. nih.gov

Table 1: Impact of GPTMS Functionalization on Nanomaterials

| Nanomaterial | GPTMS Role | Observed Enhancement | Research Finding Reference |

|---|---|---|---|

| Silica Nanoparticles (SiO2) | Surface Functionalization Agent | Improved dispersion and interfacial compatibility in polymer composites. | researchgate.net |

| Silica Nanoparticles (SiNPs) | Coupling Agent in Bitumen | Lower agglomeration compared to APTES-treated SiNPs, leading to smaller particle size. | researchgate.net |

| Barium-Hexaferrite Nanoplatelets | Linker for Dextran Coating | Covalent attachment ensures colloidal stability in complex biological media. | researchgate.netresearchgate.net |

| Mesoporous Silica | Linker for Poly(amidoamine) | Successful synthesis of mesoporous silica/poly(amidoamine) nanocomposite for drug delivery. | researchgate.net |

Sustainable and Green Chemistry Approaches for 3-Glycidoxypropyltrimethoxysilane Synthesis and Application

In line with the principles of green chemistry, research is actively seeking more environmentally benign methods for synthesizing and applying GPTMS and its derivatives. youtube.com Traditional synthesis often involves catalysts like Brønsted and Lewis acids, which can be noxious and corrosive. lpnu.uabcrec.id

A significant advancement is the use of eco-friendly solid catalysts, such as proton-exchanged montmorillonite (B579905) clay (Maghnite-H+), for the ring-opening polymerization of GPTMS. lpnu.uabcrec.id This approach offers several advantages: it can be performed in bulk (solvent-free) or in greener solvents like dichloromethane, proceeds under mild conditions (room temperature), and the catalyst is easily recoverable and reusable. lpnu.uabcrec.id Research has demonstrated the successful synthesis of poly(3-glycidoxypropyltrimethoxysilane) (PGPTMS) using Maghnite-H+, with studies optimizing reaction parameters like catalyst amount, time, and temperature to maximize polymer yield. bcrec.id For instance, one study found that the best polymer yield (30%) in bulk polymerization was achieved at room temperature for a reaction time of 8 hours, which increased to 68% after 7 days. bcrec.id

Another green approach involves the one-step synthesis of functionalized telechelic PGPTMS with acetate (B1210297) and methacrylate (B99206) end groups using Maghnite-H+ in the presence of acetic or methacrylic anhydride. lpnu.ua This solvent-free method avoids the use of toxic initiators and high temperatures, aligning with green chemistry goals of waste prevention and energy efficiency. youtube.comlpnu.ua The optimal conditions for these reactions were investigated, showing that the yield of macromonomers increases with reaction time, reaching up to 60% for acetate-terminated polymers after 24 hours. lpnu.ua

Future work in this area will likely focus on discovering and optimizing other novel, low-cost, and non-toxic catalyst systems. bcrec.id The development of continuous flow processes and the use of bio-based solvents and starting materials are also promising avenues for making the entire lifecycle of GPTMS more sustainable. unibo.it

Table 2: Green Synthesis Conditions for GPTMS Polymerization

| Method | Catalyst | Reaction Conditions | Key Advantage | Research Finding Reference |

|---|---|---|---|---|

| Cationic Ring-Opening Polymerization | Maghnite-H+ (Proton-exchanged montmorillonite) | Bulk (solvent-free), room temperature (20°C), 8 hours | Eco-friendly, low-cost catalyst, mild conditions, no noxious by-products. | bcrec.id |

| Functional Polymer Synthesis | Maghnite-H+ with Acetic/Methacrylic Anhydride | Bulk (solvent-free), room temperature (293 K), 8-24 hours | Efficient, one-step, solvent-free synthesis of functionalized polymers. | lpnu.ua |

Advanced Computational Studies for Predictive Modeling of GPTMS Reactions and Interactions

Computational chemistry is proving to be an invaluable tool for understanding the complex reaction mechanisms of GPTMS at a molecular level. ijfmr.comafricanjournalofbiomedicalresearch.com First-principles calculations, particularly those based on Density Functional Theory (DFT), are being used to model the structure, hydrolysis, condensation kinetics, and surface grafting processes of GPTMS. ijfmr.comresearchgate.net

These computational studies provide insights that are often difficult to obtain through experimental methods alone. For example, DFT calculations have been used to elucidate the pathways of GPTMS hydrolysis and condensation under both acidic and near-neutral conditions. researchgate.net By calculating the relative energies of reactants and products, researchers can predict reaction kinetics and understand the influence of factors like pH. researchgate.net Such models have confirmed experimental findings that in the initial stages of hydrolysis, the reaction rate is less dependent on pH, but in later stages, pH has a significant influence on both hydrolysis and condensation. researchgate.net

Computational modeling is also used to investigate the interactions between GPTMS and various substrates. researchgate.netafricanjournalofbiomedicalresearch.com DFT results have shown that the nature of the silane's functional group significantly affects its interaction with surfaces like silica. researchgate.net For instance, the epoxy head of GPTMS has a lower adsorption tendency to silica surface silanols compared to the amine head of aminopropyltriethoxysilane (APTES), which helps explain the lower agglomeration of GPTMS-treated nanoparticles. researchgate.net Quantum chemical modeling has also been employed to understand adhesive failure, suggesting that to achieve strong adhesion to silicon, specific curing conditions like visible light illumination might be necessary to create a desired polymer network. africanjournalofbiomedicalresearch.com

Future computational work will likely involve more complex models to simulate GPTMS reactions in diverse and complex media, such as biological fluids. ijfmr.com While computationally expensive, these simulations are crucial for designing materials for specific applications, like biocompatible hydrogels, by predicting how GPTMS will react and crosslink in these environments. ijfmr.comafricanjournalofbiomedicalresearch.com

Table 3: Computational Modeling of GPTMS

| Modeling Technique | Focus of Study | Key Findings | Research Finding Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Hydrolysis and condensation kinetics. | Elucidated reaction pathways and the influence of pH on reaction stages. The results were consistent with experimental measurements. | researchgate.net |

| First-principles DFT | Structure, dimerization, hydrolysis, condensation, grafting. | Provided molecular-level understanding of GPTMS reactivity in aqueous and complex media like plasma gels. | ijfmr.com |

| Quantum Chemical Modeling | Adhesive failure probe on silicon. | Supported the hypothesis that specific illumination conditions could improve adhesion by creating a deconvoluted polymer network. | africanjournalofbiomedicalresearch.com |

| DFT | Interaction with silica nanoparticle surfaces. | Showed lower adsorption tendency of the GPTMS epoxy head compared to APTES amine head, explaining reduced nanoparticle agglomeration. | researchgate.net |

Novel Applications in Responsive and Smart Materials

The development of "smart" materials that can respond to external stimuli like light, pH, or temperature is a major frontier in materials science. nih.gov The reactive epoxy and silane (B1218182) groups of GPTMS make it an excellent candidate for building such responsive systems. nih.gov

Researchers are exploring GPTMS to create stimuli-responsive hydrogels and films. For example, GPTMS can be incorporated into materials where the cleavage of its bonds or the opening of its epoxy ring is triggered by a specific stimulus, leading to a change in the material's properties, such as the release of an encapsulated substance or a change in mechanical strength. nih.gov An emerging area is the use of GPTMS in bio-responsive materials, where a biological signal actuates the material. nih.gov For instance, hydrogels containing DNA as a structural element can be functionalized with GPTMS; the DNA can then be cleaved by specific enzymes (like CRISPR-associated nucleases), causing the hydrogel to degrade and release its contents. nih.gov

GPTMS is also being investigated for creating stable, high-performance films for bioelectronics. nih.gov By functionalizing a substrate surface with a GPTMS monolayer, researchers have been able to improve the water stability and electronic performance of conductive polymer films like PEDOT:PSS. nih.gov The covalent linkage provided by the silane prevents delamination in aqueous environments, a critical requirement for implantable bioelectronic devices. nih.gov The epoxy group can then be used to anchor other functional molecules. This approach could be extended to other organic semiconductors for applications in sensors and flexible electronics. nih.gov

Future research will focus on designing more sophisticated smart systems. This includes developing materials with tunable responses, where the magnitude of the property change is proportional to the intensity of the stimulus, and creating multi-responsive materials that can react to several different signals.

Further Exploration of Biomedical and Clinical Implementations

The biomedical field represents a significant area for the future application of GPTMS, primarily due to its utility as a surface modification and coupling agent. ijfmr.com Its ability to form stable bonds with inorganic substrates like metals and silica, while presenting a reactive organic group for biomolecule immobilization, is highly valuable. nih.gov

GPTMS is commonly used to create adhesive monolayers for immobilizing proteins, DNA, and cells for diagnostic and research applications. researchgate.netnih.gov Silanizing surfaces like glass or silicon with GPTMS creates a reactive epoxy layer. researchgate.netnih.gov This layer can then covalently bind to amine or other nucleophilic groups on biomolecules, ensuring their stable attachment. researchgate.net This technique is fundamental to the fabrication of DNA and protein microarrays. researchgate.netnih.gov

Further exploration is underway for its use in tissue engineering and on medical implants. nih.gov GPTMS-based coatings can enhance cell adhesion and biocompatibility, promoting better integration of implants with surrounding tissue. The ability to create stable, functionalized surfaces is also critical for developing advanced drug delivery systems, where GPTMS can act as a linker to attach drugs or targeting ligands to nanoparticle carriers. researchgate.net

The ongoing challenge and research focus is to better control the surface chemistry and morphology of GPTMS films to optimize biomolecule immobilization and subsequent biological interactions. researchgate.netnih.gov For example, controlling the nanoscale structure of the silane layer could influence the kinetics and thermodynamics of DNA hybridization on a sensor surface. nih.gov Understanding GPTMS reactivity in complex biological fluids is another key area of research, which will be essential for in-vivo applications. ijfmr.com

Development of Multi-functional Materials Incorporating 3-Glycidoxypropyltrimethoxysilane

A key direction for future research is the creation of multi-functional materials that leverage the full potential of GPTMS's dual reactivity. By acting as a coupling agent, adhesion promoter, and cross-linker simultaneously, GPTMS can impart a combination of desirable properties to a single material. atamankimya.com

In coatings and sealants, GPTMS is used to improve adhesion between an organic polymer and an inorganic substrate (like metal or glass) while also enhancing the mechanical properties and corrosion resistance of the coating itself. atamankimya.comatamanchemicals.com For example, pretreating carbon steel with GPTMS improves both the dry and wet adhesion of an epoxy coating and reduces the rate of cathodic disbondment. ijfmr.com It can be copolymerized with monomers like vinyl acetate or acrylic acid to create polymers used in high-durability coatings, adhesives, and sealants. atamankimya.com

In polymer composites, GPTMS not only improves the dispersion of inorganic fillers like silica or talc (B1216) but also leads to a marked increase in resistance to water, acids, and bases. atamankimya.comatamanchemicals.com This results in materials with enhanced mechanical strength (flexural and tensile), improved electrical properties (e.g., dielectric constant), and better processability. atamankimya.comatamanchemicals.com

Future research aims to design sophisticated hybrid materials where the inorganic network formed by the silane condensation and the organic network from the epoxy ring opening can be independently controlled. researchgate.net For instance, in optical materials, sol-gel synthesis using GPTMS and titanium alkoxides can create hybrid films. researchgate.net The inorganic network provides mechanical stability and a high refractive index, while the organic epoxy groups can be left unreacted and later photopolymerized using UV light in a controlled pattern. researchgate.net This allows for the direct writing of optical components like waveguides and gratings into the material, demonstrating a truly multi-functional system. researchgate.net

Table 4: Multi-functional Properties Imparted by GPTMS

| Application Area | Function of GPTMS | Resulting Properties | Reference |

|---|---|---|---|

| Protective Coatings | Adhesion Promoter, Cross-linker | Improved wet/dry adhesion, corrosion resistance, durability. | ijfmr.comatamankimya.comatamanchemicals.com |

| Adhesives & Sealants | Coupling Agent, Additive | Enhanced adhesion to substrates, improved mechanical strength (flexural, tensile), longer shelf life. | atamankimya.comatamanchemicals.com |

| Mineral-Filled Composites | Coupling Agent, Surface Modifier | Better filler dispersion, higher filler loading, increased moisture/chemical resistance, improved mechanical and electrical properties. | atamankimya.comatamanchemicals.com |

| Optical Materials | Hybrid Network Former | Combines mechanical/thermal stability and high refractive index (inorganic part) with photopolymerizable capabilities (organic part). | researchgate.net |

Compound Names

Q & A

Q. What are the fundamental reaction mechanisms of GPTMS in sol-gel processes?

GPTMS undergoes hydrolysis of its methoxy groups followed by condensation to form siloxane networks. In aqueous basic conditions (pH >12), hydrolysis is rapid, achieving ~90% silica condensation within days, but full condensation is hindered due to steric effects from organic chains . The epoxy group remains stable initially but slowly reacts via nucleophilic attack, forming polyethylene oxide chains, diols, or dioxane species . Characterization methods like FT-IR and multinuclear NMR are critical for tracking these reactions .

Q. How does pH influence GPTMS hydrolysis kinetics?

Under neutral or acidic conditions, hydrolysis is slower, favoring silanol (Si-OH) formation. In contrast, highly basic conditions accelerate hydrolysis but delay epoxy ring-opening due to competing silica condensation. For example, at pH >12, silica condensation dominates initially, while epoxy reactions require days to complete . Researchers should optimize pH based on target reaction pathways (e.g., prioritizing silica networks vs. organic chain formation).

Q. What spectroscopic techniques are effective for analyzing GPTMS-derived hybrids?

- FT-IR : Monitors Si-O-Si (1100 cm⁻¹) and epoxy ring (910 cm⁻¹) vibrations to track hydrolysis/condensation and epoxy reactivity .

- 29Si NMR : Distinguishes silanol (Q², Q³) and fully condensed (Q⁴) species, providing quantitative condensation data .

- Light Scattering : Detects nanoparticle formation (size <20 nm) during sol-gel reactions .

Advanced Research Questions

Q. How do substituent groups (e.g., epoxy vs. methacrylate) affect sol-gel structural evolution?

Comparative studies of GPTMS and methacryloxypropyltrimethoxysilane (MAPTMS) reveal substituent-dependent interactions. GPTMS forms biamphiphilic intermediates, enabling transient supramolecular structures, while MAPTMS exhibits amphiphilic behavior, leading to distinct hydrolysis/condensation kinetics . Fluorescence spectroscopy with pyranine probes can map polarity changes during structural evolution .

Q. What computational methods elucidate GPTMS reactivity in complex media?

Density Functional Theory (DFT) simulations predict preferential esterification of GPTMS with glutamic acid residues over hydrolysis in protein-rich media. This explains crosslinked gel formation in blood plasma at neutral pH (>75 mM GPTMS), where esterification dominates . Under acidic conditions, silanols act as plasticizers, reducing gel rigidity .

Q. How can GPTMS enable controlled crystallization in hybrid materials?

In basic, solvent-free conditions, GPTMS self-organizes into crystalline hybrids via epoxy-derived p-dioxane pillars. Wide-angle X-ray scattering (WAXS) and XRD confirm ordered structures with 2,5-bis(propoxymethyl)-1,4-dioxane spacers . Key factors include:

- High pH (>12) to delay epoxy reactions until silica condensation stabilizes the framework.

- Aging time (>7 days) for dioxane species formation .

Methodological Considerations

Q. How to resolve contradictions in GPTMS reactivity across studies?

Discrepancies often arise from variations in:

- Solvent composition : Alcoholic solvents alter hydrolysis rates vs. aqueous systems .

- Nucleophile presence : Glutamic acid residues in plasma compete with water for epoxy reactions, altering crosslinking efficiency .

- Aging time : Silica condensation plateaus at ~90% in basic media, but prolonged aging may not achieve full condensation .

Q. What strategies optimize GPTMS for biohybrid applications (e.g., sensors)?

- Cellulose-based sensors : GPTMS enhances adhesion via epoxy ring-opening with cellulose hydroxyl groups. Lewis acid catalysts (e.g., ZnCl₂) accelerate epoxy reactions, improving sensor response times .

- Protein gels : Adjust GPTMS concentration (≤75 mM) and pH (neutral) to balance crosslinking and biocompatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。